4-methyl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol is an organic compound characterized by its unique structural features, which include a benzimidazole moiety and a phenolic group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the benzimidazole ring, known for its pharmacological properties, suggests that this compound may exhibit significant therapeutic potential.
This compound can be classified as a benzimidazole derivative. Benzimidazoles are a class of compounds that feature a fused benzene and imidazole ring structure, which contributes to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound in question is synthesized from various precursors involving both phenolic and benzimidazole components, indicating its complexity and potential utility in drug development.
The synthesis of 4-methyl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol typically involves several steps:
The specific conditions (e.g., solvents, temperatures) and reagents used can vary based on the desired yield and purity of the final product .
The molecular formula for 4-methyl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol is . Its structure includes:
The compound's three-dimensional conformation can be studied using techniques such as X-ray crystallography or NMR spectroscopy to understand its interactions in biological systems .
4-methyl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol may participate in various chemical reactions typical for compounds containing both amine and phenolic functional groups:
Understanding these reactions is crucial for exploring further modifications that could enhance its pharmacological profile .
The mechanism of action for 4-methyl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol is likely related to its interaction with specific biological targets:
Studies have shown that benzimidazole derivatives often exhibit activity against specific targets, suggesting that this compound may share similar mechanisms .
The physical properties of 4-methyl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol include:
Chemical properties include:
4-methyl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol has potential applications in several scientific fields:
Research continues into optimizing its efficacy and understanding its full range of applications .
4-methyl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol represents a structurally sophisticated hybrid molecule that integrates two pharmacologically significant moieties: a benzimidazole system and a methyl-substituted phenolic unit. The compound is systematically named according to IUPAC conventions as 4-methyl-2-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol, reflecting its core structural components. The molecular formula is C₁₈H₂₁N₃O, corresponding to a molecular mass of 295.38 g/mol [1].
The architecture features a benzimidazole core (a bicyclic system fusing benzene and imidazole rings) substituted at the N1 position with a propyl group (-CH₂-CH₂-CH₃). This 1-propyl-1H-benzimidazol-2-yl unit connects via a secondary amine (-NH-) linker to a methylene bridge (-CH₂-), which is ortho to the phenolic hydroxyl group on a 4-methylphenol ring. This arrangement creates three distinct regions with potential chemical functionality: (1) the basic imidazole nitrogen, (2) the phenolic hydroxyl group, and (3) the bridging secondary amine [1] [6].
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
IUPAC Name | 4-methyl-2-[[(1-propyl-1H-benzimidazol-2-yl)amino]methyl]phenol |
Molecular Formula | C₁₈H₂₁N₃O |
Molecular Weight | 295.38 g/mol |
Canonical SMILES | CCCN1C2=CC=CC=C2N=C1NCC3=CC(=C(C=C3)O)C |
Key Functional Groups | Phenolic OH, benzimidazole, secondary amine, n-propyl |
Structurally analogous compounds include the 4-bromo derivative (4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol, CAS 384351-72-8), where the methyl substituent on the phenol ring is replaced by bromine, significantly altering electronic properties and molecular weight (360.25 g/mol) [6]. Other relevant analogs include 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid (CAS 152628-03-0), which demonstrates the versatility in benzimidazole substitution patterns [7].
The strategic integration of benzimidazole and phenol motifs represents a significant evolution in medicinal chemistry and materials science, dating to pioneering work on privileged scaffolds in the late 20th century. Benzimidazoles (CHEBI:22715) constitute a fundamental class of heterobicyclic compounds with demonstrated bioactivity ranging from anthelmintic to antiviral applications [4]. Phenolic components, exemplified by simple molecules like 2-amino-4-methylphenol (CHEBI:47919), contribute antioxidant properties and metal-chelating capability [8].
The rational design of hybrid architectures combining these systems emerged from studies demonstrating that molecular hybridization could enhance target affinity or material properties beyond either component alone. Early synthetic efforts focused on simple N-alkylated benzimidazoles directly tethered to phenolic rings. The specific incorporation of the aminomethylene linker (-NH-CH₂-) in compounds like our target molecule represented an advancement, as this flexible spacer enables optimal spatial orientation for simultaneous binding interactions [6].
Key historical developments include:
The crystallographic characterization of related benzimidazolium salts, such as 1-Methyl-2-({(1-methyl-1H-benzimidazol-2-yl)methylamino}methyl)-1H-benzimidazol-3-ium picrate, provided critical structural insights into π-stacking interactions and hydrogen bonding patterns that inform the design of more complex hybrids [2].
This benzimidazole-phenol hybrid exhibits exceptional promise in coordination chemistry and supramolecular design due to its multidentate character and structural flexibility. The molecule presents three potential donor sites: (1) the phenolic oxygen (hard donor), (2) the benzimidazole nitrogen (N3, intermediate character), and (3) the secondary amine nitrogen (softer donor). This diversity enables versatile binding modes with transition metals, ranging from neutral O,N-bidentate coordination to anionic O(-),N,N-tridentate modes upon phenolic deprotonation [3] [9].
Recent crystallographic studies on structurally related silver(I) complexes, such as (4-(1H-imidazol-5-yl)benzoic acid-κN)(4-(1H-imidazol-5-yl)benzoato-κN)silver(I) (C₂₀H₁₅N₄O₄Ag), reveal crucial insights applicable to our target compound. These complexes exhibit monoclinic crystal systems (space group P21/n) with characteristic coordination geometries around the silver center. The Ag-N bond lengths in such systems typically range from 2.20-2.35 Å, with coordination numbers varying between 2 and 4 depending on ancillary ligands [3] [9]. These structural parameters serve as valuable benchmarks for predicting the coordination behavior of our target ligand.
Table 2: Supramolecular and Coordination Properties
Property | Significance |
---|---|
Potential Donor Sites | Phenolic O, Benzimidazole N3, Amine N (multidentate capacity) |
Coordination Modes | Bidentate (O,N), tridentate (O,N,N), bridging via amine |
Supramolecular Features | π-π stacking (benzimidazole rings), hydrogen bonding (amine/OH), halogen bonding (if brominated analog) |
Metal Compatibility | Ag(I), Cu(II), Zn(II), Fe(III) (predicted based on analog behavior) |
The molecule's significance extends beyond simple complexation into supramolecular architectures. The planar benzimidazole ring facilitates π-π stacking interactions (centroid-centroid distances ~3.6 Å), as observed in benzimidazolium picrate salts [2]. Simultaneously, the phenolic OH and secondary amine NH groups serve as hydrogen bond donors, while benzimidazole nitrogen atoms act as acceptors, enabling the formation of intricate hydrogen-bonded networks. This combination of non-covalent interactions positions this hybrid as a promising building block for functional metal-organic frameworks (MOFs) and supramolecular catalysts [3] [9].
Computational modeling (e.g., DFT studies) of structurally similar phenolic Schiff bases has demonstrated significant adsorption energies on metal surfaces (e.g., -395 to -495 kJ/mol on Fe(110)), suggesting potential for surface modification applications beyond solution coordination chemistry [5]. This dual significance in molecular and materials chemistry underscores the compound's versatility as a multifunctional ligand system worthy of continued investigation.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: